molecular formula C19H24N2 B14753593 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2'-(N,N-dimethylamino)-2'-methyl)ethyl- CAS No. 2064-23-5

5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2'-(N,N-dimethylamino)-2'-methyl)ethyl-

Cat. No.: B14753593
CAS No.: 2064-23-5
M. Wt: 280.4 g/mol
InChI Key: WMWZAQFDBNMOHR-UHFFFAOYSA-N
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Description

“5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2’-(N,N-dimethylamino)-2’-methyl)ethyl-” is a complex organic compound that belongs to the class of dibenzazepines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2’-(N,N-dimethylamino)-2’-methyl)ethyl-” typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the dibenzazepine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the dimethylaminoethyl group through nucleophilic substitution.

    Reduction Reactions: Reduction of intermediate compounds to achieve the desired dihydro form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

“5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2’-(N,N-dimethylamino)-2’-methyl)ethyl-” can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Further reduction to more saturated compounds.

    Substitution: Nucleophilic or electrophilic substitution to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce fully saturated analogs.

Scientific Research Applications

“5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2’-(N,N-dimethylamino)-2’-methyl)ethyl-” has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of “5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2’-(N,N-dimethylamino)-2’-methyl)ethyl-” involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Carbamazepine: A well-known dibenzazepine used as an anticonvulsant and mood stabilizer.

    Oxcarbazepine: A derivative of carbamazepine with similar therapeutic effects.

    Amitriptyline: A tricyclic antidepressant with a dibenzazepine structure.

Uniqueness

“5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2’-(N,N-dimethylamino)-2’-methyl)ethyl-” is unique due to its specific substitution pattern and the presence of the dimethylaminoethyl group. This structural feature may confer distinct biological activities and therapeutic potential compared to other dibenzazepines.

Properties

CAS No.

2064-23-5

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-2-amine

InChI

InChI=1S/C19H24N2/c1-15(20(2)3)14-21-18-10-6-4-8-16(18)12-13-17-9-5-7-11-19(17)21/h4-11,15H,12-14H2,1-3H3

InChI Key

WMWZAQFDBNMOHR-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)N(C)C

Origin of Product

United States

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